7-[4-(acridin-9-ylamino)phenyl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is a complex organic compound that features an acridine moiety linked to a heptanoic acid chain via a phenyl group. Acridine derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the heptanoic acid chain is attached through a series of substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acridine moiety into its reduced form.
Substitution: The phenyl and acridine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Studied for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of photochemical and organoelectronic materials.
Mechanism of Action
The mechanism of action of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes such as replication and transcription. The compound also interacts with enzymes involved in DNA repair, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Acriflavine
- Proflavine
- Quinacrine
- Thiazacridine
- Azacridine
Uniqueness
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is unique due to its specific structure, which combines an acridine moiety with a heptanoic acid chain. This unique structure allows it to interact with biological targets in a distinct manner, making it a valuable compound for scientific research .
Properties
CAS No. |
66147-39-5 |
---|---|
Molecular Formula |
C26H26N2O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid |
InChI |
InChI=1S/C26H26N2O2/c29-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)27-26-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)26/h5-8,10-13,15-18H,1-4,9,14H2,(H,27,28)(H,29,30) |
InChI Key |
WWCUTIAJRCVZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.